N-Hydroxy Norfloxacin

Descripción general

Descripción

N-Hydroxy Norfloxacin is a derivative of Norfloxacin, which belongs to the class of fluoroquinolone antibiotics. These compounds are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly interesting due to its potential enhanced biological activity and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Norfloxacin typically involves the hydroxylation of Norfloxacin. One common method includes the reaction of Norfloxacin with hydroxylating agents under controlled conditions. For instance, Norfloxacin can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy Norfloxacin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: The hydroxy group can be reduced back to its original form.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-Hydroxy Norfloxacin has several applications across different scientific domains:

A. Chemistry

- Model Compound : It serves as a model compound for studying the reactivity and mechanisms of fluoroquinolones. Researchers utilize it to understand how structural modifications affect antibacterial activity and pharmacokinetics .

B. Biology

- Biochemical Interactions : The compound is investigated for its interactions with biological molecules, particularly its binding affinity to DNA gyrase. This research is crucial for developing more effective antibacterial agents .

- Antibacterial Activity : Studies suggest that this compound may exhibit improved efficacy against certain bacterial strains, particularly those resistant to traditional antibiotics like Norfloxacin .

C. Medicine

- Potential Therapeutic Uses : There is ongoing research into the use of this compound for treating bacterial infections, especially in cases where conventional treatments fail due to resistance issues. Its structural modifications may offer advantages in terms of potency and spectrum of activity .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Norfloxacin | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum antibiotic; well-established use |

| Ciprofloxacin | Similar mechanism | Known for high efficacy against gram-negative bacteria |

| Levofloxacin | Inhibits DNA gyrase | Higher potency than Norfloxacin; effective against resistant strains |

| This compound | Inhibits DNA gyrase and topoisomerase IV | Enhanced binding affinity; potential effectiveness against resistant strains |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in PubMed Central highlighted its potential for increased antibacterial activity compared to traditional fluoroquinolones, emphasizing its role in overcoming antibiotic resistance .

- Research indicated that hydroxylated metabolites of fluoroquinolones can exhibit altered antibacterial properties, suggesting that this compound could be pivotal in understanding these dynamics and developing new therapeutic strategies .

Conclusion and Future Directions

This compound represents a promising avenue for research in antibiotic development due to its unique chemical properties and enhanced biological activities. Future studies should focus on:

- Detailed pharmacokinetic profiles to establish effective dosing regimens.

- Clinical trials to assess its efficacy in treating resistant bacterial infections.

- Further exploration of its biochemical interactions to identify potential synergies with other therapeutic agents.

Mecanismo De Acción

N-Hydroxy Norfloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The hydroxy group may enhance its binding affinity to these enzymes, potentially increasing its antibacterial activity. The inhibition of these enzymes prevents the bacteria from replicating and repairing their DNA, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Norfloxacin: The parent compound, widely used as an antibiotic.

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.

Levofloxacin: Known for its high efficacy and broad spectrum of activity.

Uniqueness

N-Hydroxy Norfloxacin is unique due to the presence of the hydroxy group, which may enhance its biological activity and binding affinity to bacterial enzymes. This modification can potentially make it more effective against resistant bacterial strains compared to its parent compound, Norfloxacin.

Actividad Biológica

N-Hydroxy Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, pharmacokinetics, and research applications.

This compound primarily exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, this compound prevents the unwinding and separation of DNA strands, thereby halting bacterial growth and reproduction .

Key Mechanisms:

- Target Enzymes : DNA gyrase (topoisomerase II) and topoisomerase IV.

- Action : Inhibition of DNA replication and transcription.

- Result : Bactericidal effect leading to cell death.

This compound exhibits significant biochemical activity through its interaction with various cellular components. It influences cellular processes such as gene expression and metabolism by binding to target proteins involved in DNA manipulation.

Cellular Effects:

- Impact on Cell Function : Alters signaling pathways and metabolic processes.

- Molecular Interactions : Binds to DNA gyrase, affecting its function.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, Norfloxacin. It is characterized by rapid absorption from the gastrointestinal tract, with a bioavailability ranging from 30% to 40%.

Pharmacokinetic Parameters:

- Absorption : Rapid gastrointestinal absorption.

- Bioavailability : 30-40%.

- Distribution : Primarily in tissues with high blood flow.

Research Applications

This compound has been studied for various applications in chemistry, biology, and medicine:

- Chemistry : Used as a model compound to investigate fluoroquinolone reactivity.

- Biology : Explored for interactions with biological molecules and potential enhancements in antibacterial efficacy.

- Medicine : Investigated for treating infections resistant to conventional antibiotics .

Study 1: Antibacterial Efficacy

A study examined the antibacterial activity of this compound against multiple bacterial strains using the agar-well diffusion method. The results indicated significant inhibition zones compared to controls, demonstrating its potential as an effective antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 25 | 8 |

| S. aureus | 30 | 10 |

| P. aeruginosa | 20 | 7 |

Study 2: Modification Effects

Research involving the modification of Norfloxacin by microbial strains showed that this compound could be metabolized into more potent derivatives. These derivatives exhibited enhanced antibacterial activity against resistant strains .

Propiedades

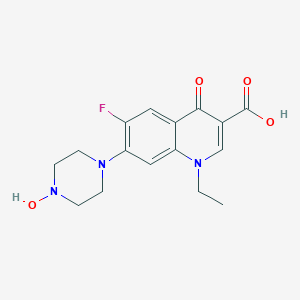

IUPAC Name |

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRYEUCJVTZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388736 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109142-49-6 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.